Cyclofenil diphenol
Vue d'ensemble
Description
Cyclofenil diphenol is a weak non-steroidal estrogen . It has been used clinically as an ovulation-inducing drug . It has shown inhibitory effects on DENV replication in mammalian cells .
Synthesis Analysis
Cyclofenil diphenol has been shown to inhibit proteoglycan synthesis and induce fragmentation of the Golgi apparatus into small vesicles in cultures of Swarm chondrosarcoma chondrocytes . Two structurally related compounds, F6204 and F6091, show a similar concentration-related effect, with complete inhibition of proteoglycan synthesis at 90 micrograms/ml .Molecular Structure Analysis
The molecular formula of Cyclofenil diphenol is C19H20O2 . The molecule contains a total of 44 bond(s). There are 24 non-H bond(s), 13 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 hydroxyl group(s), 2 aromatic hydroxyl(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone. Many different oxidizing agents will accomplish the transformation, but potassium nitrosodisulfonate [ (KSO 3) 2 NO], called Fremy’s salt, is often used .Physical And Chemical Properties Analysis
The average mass of Cyclofenil diphenol is 280.361 Da . The density is 1.3±0.1 g/cm 3, boiling point is 509.4±50.0 °C at 760 mmHg, vapour pressure is 0.0±1.4 mmHg at 25°C, enthalpy of vaporization is 82.1±3.0 kJ/mol, flash point is 240.5±24.7 °C .Applications De Recherche Scientifique
Inhibition of Proteoglycan Synthesis in Chondrocytes
Cyclofenil diphenol, a weak non-steroidal oestrogen, profoundly inhibits [35 S] proteoglycan synthesis in cultures of Swarm chondrosarcoma chondrocytes . This inhibition is significant under conditions where protein synthesis is only marginally reduced . This application is particularly relevant in the study of cartilage and bone diseases where proteoglycan synthesis plays a crucial role .
Ultrastructural Changes in Chondrocytes
Cyclofenil diphenol induces ultrastructural changes in chondrocytes . After a 40-min treatment with Cyclofenil diphenol, most of the normally abundant Golgi stacks in these cells disappeared and after 60 min they were absent . These changes were dependent on the concentration of Cyclofenil and were fully reversible within 21 h of withdrawing the drug .
Treatment of Progressive Systemic Sclerosis (PSS)
Cyclofenil diphenol has been shown to have a role in the treatment of progressive systemic sclerosis (PSS), a disorder characterized by the excessive synthesis of extracellular matrix . This application is based on the ability of Cyclofenil diphenol to inhibit the synthesis of extracellular matrix proteoglycans .
Selective Estrogen Receptor Ligand Conjugates
Cyclofenil diphenol and its derivatives have high binding affinity for estrogen receptors (ER), with mixed agonist-antagonist activity typical for a selective estrogen receptor modulator (SERM) such as tamoxifen or raloxifene . This makes it a promising candidate for the development of novel selective estrogen receptor ligand conjugates .
Antineoplastic Agents in the Treatment of ER Positive Breast Cancers
Cyclofenil diphenol has potential application for further development as antineoplastic agents in the treatment of ER positive breast cancers . This is due to its ability to bind to ERs and deliver cytotoxic drugs to tissue sites such as breast cancers which express ERs .
Synthesis and Identification of Hydroxylated Metabolites
Cyclofenil diphenol can be used in the synthesis and identification of hydroxylated metabolites . This application is particularly relevant in the field of drug metabolism and pharmacokinetics .
Mécanisme D'action
Target of Action
Cyclofenil diphenol is primarily known to target the estrogen receptors (ERs) . It is a selective estrogen receptor modulator (SERM) and has been used clinically as an ovulation-inducing drug . The estrogen receptors play a crucial role in various biological processes, including reproductive development, bone integrity, cardiovascular health, and cognitive function.
Mode of Action
Cyclofenil diphenol exerts its action by binding to estrogen receptor beta and demonstrates agonism or antagonism depending on the tissue type . This means that it can either activate or inhibit the estrogen receptor’s function, depending on the specific context within the body. This interaction with its targets leads to changes in the cellular processes regulated by these receptors.
Biochemical Pathways
Cyclofenil diphenil has been shown to inhibit proteoglycan synthesis, a process that is mediated by the Golgi apparatus . It also interferes with the cellular uptake of amino acids via the system A carrier . Moreover, it has been found to cause a decrease in the pool size of UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-hexoses . These biochemical changes can have downstream effects on various cellular processes, including protein synthesis and cellular metabolism.
Result of Action
The molecular and cellular effects of Cyclofenil diphenol’s action include the inhibition of proteoglycan synthesis and the fragmentation of the Golgi apparatus into small vesicles . It also inhibits the substitution of proteoglycan core protein with chondroitin sulphate chains . These effects can significantly impact cellular structure and function.
Safety and Hazards
Orientations Futures
Cyclofenil diphenol has shown an inhibitory effect on DENV replication in mammalian cells but not in mosquito cells . Other SERMs also inhibited DENV replication in mammalian cells, but cyclofenil showed the weakest cytotoxicity among these SERMs . Cyclofenil diphenol also inhibited the replication of Zika virus . These findings suggest that Cyclofenil diphenol could be further explored for its potential use in treating viral infections .
Propriétés
IUPAC Name |
4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h6-13,20-21H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZOFHZEJTFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199845 | |
Record name | Cyclofenil diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclofenil diphenol | |
CAS RN |
5189-40-2 | |
Record name | Cyclofenil diphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5189-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclofenil diphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005189402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclofenil diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[cyclohexylidene(4-hydroxyphenyl)methyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOFENIL DIPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00W4083OML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary effect of Cyclofenil diphenol on chondrocytes?
A1: Cyclofenil diphenol is a weak non-steroidal estrogen that potently inhibits the synthesis of proteoglycans in chondrocytes. [, ] This occurs even at concentrations where protein synthesis is only minimally affected. [] The compound appears to specifically target the formation of glycosaminoglycan side chains in the Golgi apparatus, impacting the production of these crucial components of cartilage. []
Q2: How does Cyclofenil diphenol affect the Golgi apparatus?
A2: Treatment of chondrocytes with Cyclofenil diphenol leads to dramatic changes in the structure of the Golgi apparatus. [] Within a short period (40-60 minutes), the characteristic Golgi stacks disappear, and prolonged exposure (2-3 hours) causes distension and transformation of the endoplasmic reticulum (ER) into large vesicles. [] These vesicles are filled with flocculent and filamentous material and are studded with ribosomes. Notably, these changes are reversible upon removal of the drug. []
Q3: Are there structural analogs of Cyclofenil diphenol with similar effects?
A4: Yes, compounds structurally related to Cyclofenil diphenol, such as F6204 and F6091, also demonstrate a concentration-dependent inhibition of proteoglycan synthesis in chondrocytes. [] This suggests a structure-activity relationship where certain structural features are important for the observed biological activity. Interestingly, other compounds like stilboestrol, clomiphene, and tamoxiphen, which share structural similarities with Cyclofenil diphenol, also exhibit potent inhibition of proteoglycan synthesis. [] This further supports the notion that specific structural motifs are crucial for interacting with the target(s) responsible for this effect.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.